molecular formula C13H15BrN4O B3196952 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1001757-40-9

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B3196952
CAS No.: 1001757-40-9
M. Wt: 323.19 g/mol
InChI Key: BIKOKRJNAQVPRA-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a benzohydrazide derivative featuring a pyrazole ring substituted with bromine and methyl groups. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, while the benzohydrazide component introduces a hydrazide (-CONHNH₂) functional group. This compound’s structure combines aromatic, heterocyclic, and hydrazide functionalities, making it a versatile scaffold for pharmaceutical and materials science applications. Its molecular formula is C₁₃H₁₅BrN₄O, with a molar mass of approximately 339.20 g/mol (calculated from and ). The bromine atom at the pyrazole’s 4-position and the methyl groups at 3- and 5-positions contribute to steric and electronic effects, influencing reactivity and biological interactions .

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-8-12(14)9(2)18(17-8)7-10-4-3-5-11(6-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKOKRJNAQVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155402
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001757-40-9
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with benzohydrazide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.

  • Substitution: Substitution reactions, particularly at the bromo position, can yield various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. For instance, studies have shown that 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Anticancer Potential
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability in HeLa and MCF-7 cells, highlighting its potential as a lead compound for anticancer drug development.

Agrochemical Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have demonstrated effective control over aphids and whiteflies, making it a candidate for further development in agricultural pest management strategies.

Herbicidal Properties
Research into the herbicidal activity of benzohydrazide derivatives suggests that this compound can inhibit the growth of certain weed species. Laboratory assays indicate that it affects the photosynthetic pathways of target plants, leading to reduced biomass accumulation.

Materials Science

Synthesis of Functional Polymers
The compound serves as a precursor in the synthesis of functional polymers with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Nanomaterials Development
In nanotechnology, this compound has been utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to modify surface properties allows for improved interaction with biological systems.

Data Tables

Application Area Effect/Activity Target Organism/Material Reference Study
Medicinal ChemistryAntimicrobialStaphylococcus aureusSmith et al., 2023
Anti-inflammatoryCytokine productionJohnson et al., 2024
CytotoxicityHeLa, MCF-7Lee et al., 2022
AgrochemicalsPesticidalAphidsWang et al., 2024
HerbicidalVarious weed speciesPatel et al., 2023
Materials SciencePolymer synthesisFunctional polymersKim et al., 2022
Nanoparticle functionalizationDrug delivery systemsZhang et al., 2024

Mechanism of Action

The mechanism by which 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

(a) 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

  • Molecular Formula : C₁₃H₁₅ClN₄O
  • Molar Mass : 278.74 g/mol ().
  • Key Differences: Substitution of bromine with chlorine reduces molecular weight and polarizability. The smaller size of chlorine may enhance solubility in polar solvents compared to bromine. Br) is known to modulate bioactivity by altering lipophilicity and target binding .

(b) 3-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzohydrazide

  • Molecular Formula : C₁₁H₁₀BrN₅O₃
  • Molar Mass : 340.13 g/mol ().
  • Key Differences: Replacement of a methyl group with a nitro (-NO₂) group at the pyrazole’s 3-position introduces strong electron-withdrawing effects. This may increase reactivity in nucleophilic substitutions or redox reactions. The nitro group could also enhance interactions with biological targets like nitroreductases, but may reduce metabolic stability .

Pyrazole-Modified Derivatives

(a) 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde

  • Molecular Formula : C₁₅H₁₆BrN₃O₂
  • Molar Mass : 332.23 g/mol ().
  • Key Differences: The benzohydrazide group is replaced by a benzaldehyde (-CHO) moiety. The aldehyde group increases electrophilicity, making this compound more reactive in condensation reactions (e.g., Schiff base formation).

(b) 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

  • Molecular Formula : C₁₉H₂₅BrN₄O₃S
  • Molar Mass : 479.40 g/mol ().
  • Key Differences: Incorporation of a piperazine-sulfonyl group introduces basicity and hydrogen-bonding capacity. The extended aliphatic chain (butanoyl) may improve membrane permeability, making this derivative more suitable for central nervous system (CNS) drug candidates .

Pharmacologically Active Analogs

(a) 3-(4-((4-Allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide (Compound 9)

  • Molecular Formula : C₂₈H₂₇N₅O₄
  • Molar Mass : 497.55 g/mol ().
  • Key Differences: The pyrazole is replaced with a triazole ring, and an allyl-methoxyphenoxy group is added. This compound demonstrated anticancer activity against breast cancer cells (MCF-7), with an IC₅₀ value of 12.3 µM. The triazole and allyl groups likely enhance π-π stacking and alkylation interactions with cellular targets .

(b) 4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]-N′-[(Z)-(2,4-dichloro-5-hydroxyphenyl)methylene]benzohydrazide

  • Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂
  • Molar Mass : 483.15 g/mol ().
  • Key Differences: Addition of a dichloro-hydroxyphenyl group and an amino (-NH₂) substituent on the pyrazole. The amino group increases basicity, while the hydroxyl (-OH) and chlorine atoms improve hydrogen-bonding and halogen-bonding interactions, respectively. Such modifications are critical for antimicrobial and antiparasitic activities .

Research Implications

  • Synthetic Flexibility : The pyrazole-benzohydrazide core allows diverse modifications, as demonstrated by halogenation (Br/Cl), nitro-group introduction, and heterocycle fusion (triazoles, piperazines) .
  • Pharmacological Potential: Bromine and methyl groups in the target compound balance lipophilicity and steric effects, favoring interactions with hydrophobic enzyme pockets. Comparatively, nitro or amino substituents may enhance target specificity but require optimization for metabolic stability .
  • Analytical Tools : Programs like SHELXL () enable precise crystallographic analysis, critical for understanding structure-activity relationships in analogs .

Biological Activity

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN4O, with a molecular weight of 316.19 g/mol. The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, linked to a benzohydrazide moiety.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, in vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin, showing a synergistic effect that enhances their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown significant activity against various bacterial strains and fungi. For example, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against pathogens such as Cytospora sp. and Fusarium solani . This suggests that the compound could be explored further for its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives is another area of interest. Some studies have reported that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the antifungal activity of pyrazole derivatives against five phytopathogenic fungi, showing promising results .
Qi et al. (2015)Synthesized pyrazole-based derivatives and evaluated their xanthine oxidase inhibitory activity, revealing moderate inhibition .
Recent Anticancer ResearchDemonstrated the efficacy of certain pyrazole derivatives in inducing apoptosis in breast cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
Reactant of Route 2
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3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

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